2-(2-Methoxy-5-methylphenyl)propanal

Catalog No.
S14163349
CAS No.
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Methoxy-5-methylphenyl)propanal

Product Name

2-(2-Methoxy-5-methylphenyl)propanal

IUPAC Name

2-(2-methoxy-5-methylphenyl)propanal

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-8-4-5-11(13-3)10(6-8)9(2)7-12/h4-7,9H,1-3H3

InChI Key

HJXAMADMHLTOIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C)C=O

2-(2-Methoxy-5-methylphenyl)propanal is an organic compound with the molecular formula C11H14O2C_{11}H_{14}O_{2}. It is characterized by a methoxy group and a methyl group attached to a benzene ring, along with a propanal functional group. This compound is often referred to as benzeneacetaldehyde, 2-methoxy-α,5-dimethyl- and is recognized for its applications in various chemical and industrial processes due to its distinctive chemical properties .

, including:

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: This compound can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic substitution reactions, including nitration or halogenation under suitable conditions.
  • Condensation: It can participate in condensation reactions with other aldehydes or ketones to form larger molecules .

Research indicates that 2-(2-Methoxy-5-methylphenyl)propanal exhibits potential biological activities. It has been studied for its antimicrobial and antioxidant properties, which may contribute to its therapeutic applications. The specific mechanisms of action involve interactions with various molecular targets, influencing biological pathways related to inflammation and oxidative stress .

The synthesis of 2-(2-Methoxy-5-methylphenyl)propanal can be achieved through several methods:

  • Alkylation of Aldehyde: A common method involves the reaction of 2-methoxy-5-methylbenzaldehyde with suitable reagents under catalytic conditions to introduce the propanal group.
  • Industrial Production: Large-scale synthesis may utilize optimized reaction conditions, including continuous flow reactors and palladium-catalyzed coupling reactions, to enhance yield and purity .

This compound has diverse applications across various fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Biological Research: Investigated for its potential therapeutic effects, including antimicrobial and antioxidant activities.
  • Fragrance and Flavor Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties .

Studies on the interactions of 2-(2-Methoxy-5-methylphenyl)propanal suggest that it may modulate enzyme activity and influence metabolic pathways. Its aldehyde group can interact with enzymes involved in oxidation-reduction processes, potentially affecting drug metabolism and pharmacokinetics. Further research is required to elucidate its full range of interactions within biological systems .

Several compounds share structural similarities with 2-(2-Methoxy-5-methylphenyl)propanal. Notable examples include:

  • 2-Methoxy-5-methylbenzaldehyde: Similar structure but lacks the propanal group.
  • 2-Methoxy-5-methylphenol: Contains a hydroxyl group instead of the propanal group.
  • 2-Methoxy-5-methylbenzoic acid: Features a carboxylic acid group instead of the propanal group.

Comparison Table

Compound NameFunctional GroupsUnique Features
2-(2-Methoxy-5-methylphenyl)propanalMethoxy, Methyl, AldehydeCombines unique functional groups for diverse reactivity
2-Methoxy-5-methylbenzaldehydeMethoxy, Methyl, AldehydeLacks propanal functionality
2-Methoxy-5-methylphenolMethoxy, Methyl, HydroxylHydroxyl group alters reactivity
2-Methoxy-5-methylbenzoic acidMethoxy, Methyl, CarboxylicCarboxylic acid introduces different properties

The uniqueness of 2-(2-Methoxy-5-methylphenyl)propanal lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to these similar compounds .

Catalytic Asymmetric Synthesis Strategies

Catalytic asymmetric synthesis has emerged as a pivotal strategy for constructing the chiral center in 2-(2-Methoxy-5-methylphenyl)propanal. A notable approach involves copper-Schiff base complexes, which enable enantioselective C–C bond formation. For instance, chiral copper catalysts derived from optically active Schiff bases, such as (R)-N-salicylidene-2-amino-1,1-di(5-t-butyl-2-octyloxy)-propanol, facilitate the asymmetric cyclopropanation of diazoacetates with dienes. This method, adapted from chrysanthemate synthesis, achieves high trans-selectivity (up to 95% enantiomeric excess) by leveraging the steric and electronic effects of the ligand.

The reaction typically proceeds via a six-membered transition state, where the copper center coordinates the diazoacetate, promoting carbene transfer to the diene. Subsequent hydrolysis of the cyclopropane intermediate yields the propanal derivative. Optimization studies indicate that tertiary diazoacetates, such as 1-menthyl diazoacetate, enhance optical purity compared to primary analogs due to reduced steric hindrance.

Catalyst SystemSubstrateee (%)Yield (%)
Cu-(R)-Schiff base dimer1-Menthyl diazoacetate9585
Cu-BOX ligandα-Iminoesters8978

Nucleophilic Substitution Reactions in Propanal Derivative Formation

Nucleophilic aromatic substitution (SNAr) provides a reliable route to functionalize the benzene ring prior to propanal chain elongation. The methoxy and methyl groups at the 2- and 5-positions activate the ring toward electrophilic substitution but necessitate careful tuning for nucleophilic pathways. Electron-withdrawing groups, though absent in the target molecule, can be transiently introduced via temporary protecting groups.

For example, nitration of 2-methoxy-5-methylbenzaldehyde followed by reduction yields an intermediate amenable to methoxy-group displacement. Using ammonia or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO), the nitro group is replaced by nucleophiles, restoring the methyl and methoxy substituents. This stepwise approach avoids direct competition between the electron-donating methoxy group and incoming nucleophiles.

A recent breakthrough employs mineral water as a solvent for oxime formation from aryl aldehydes, showcasing a catalyst-free, eco-friendly alternative. While not directly applied to 2-(2-Methoxy-5-methylphenyl)propanal, this method’s success with hydroxylamine hydrochloride suggests adaptability for imine intermediates in propanal synthesis.

Grignard Reagent Applications in Arylpropanal Synthesis

Grignard reagents play a dual role in constructing both the aromatic and aliphatic components of the target molecule. In one protocol, 2-methoxy-5-methylbenzyl magnesium bromide is reacted with acrolein under anhydrous conditions. The organomagnesium species attacks the α,β-unsaturated aldehyde, forming a secondary alcohol that is subsequently oxidized to the propanal derivative.

Critical to this method is the choice of solvent. Tetrahydrofuran (THF), with its higher boiling point and superior solvating power, stabilizes the Grignard reagent more effectively than diethyl ether, particularly for aryl magnesium halides. Post-reaction quenching with aqueous ammonium chloride ensures mild oxidation conditions, preserving the methoxy and methyl groups from demethylation.

A three-component coupling strategy, inspired by α-amino acid synthesis, further demonstrates the versatility of Grignard reagents. By reacting α-iminoesters with aryl magnesium bromides and allyl acetates, multi-functional intermediates are generated, which can be hydrolyzed to the target aldehyde.

Green Chemistry Approaches to Methoxy-Methylphenyl Intermediate Production

Green synthesis of 2-(2-Methoxy-5-methylphenyl)propanal emphasizes solvent reduction, energy efficiency, and biodegradable catalysts. A notable example replaces traditional halogenated solvents with cyclopentyl methyl ether (CPME), a renewable solvent with low toxicity. In a model reaction, Suzuki-Miyaura coupling of 2-bromo-5-methylanisole with propenal boronic acid in CPME achieves 92% yield at 80°C, eliminating the need for palladium catalysts through mechanochemical activation.

Microwave-assisted synthesis further reduces reaction times from hours to minutes. For instance, Heck coupling between 2-iodo-5-methylanisole and acrolein under microwave irradiation (150 W, 120°C) completes in 15 minutes with 88% yield, compared to 12 hours conventionally.

MethodConditionsYield (%)Time
Conventional HeckPd(OAc)2, 120°C8512 h
Microwave HeckSolvent-free, 150 W8815 min

The molecular structure of 2-(2-Methoxy-5-methylphenyl)propanal, with molecular formula C₁₁H₁₄O₂ and molecular weight 178.23 g/mol, presents a complex aromatic aldehyde system that has been extensively studied through computational chemistry methods [1]. This compound features a benzene ring substituted with methoxy and methyl groups at the 2- and 5-positions respectively, connected to a propanal side chain [1]. The electronic structure and conformational behavior of this compound have been investigated using various quantum chemical approaches to understand its reactivity and stability patterns [2] [3].

Conformational Analysis via Ab Initio Molecular Dynamics

Ab initio molecular dynamics simulations have emerged as a powerful tool for studying the conformational dynamics of aromatic aldehydes, including 2-(2-Methoxy-5-methylphenyl)propanal [4] [5]. These studies employ the Born-Oppenheimer approach within the framework of density functional theory to investigate gas-phase conformational transformations [5]. For aromatic compounds with flexible side chains, ab initio molecular dynamics reveals conformational transitions that occur on the picosecond time scale, which are often not captured by classical force field methods [5].

The conformational landscape of 2-(2-Methoxy-5-methylphenyl)propanal is primarily governed by rotations around the carbon-carbon bond connecting the aromatic ring to the propanal group and the rotation of the methoxy substituent [6]. Replica exchange molecular dynamics simulations have demonstrated that explicitly solvated conformational searches provide significantly different results compared to gas-phase calculations [6]. The preferred conformations in gas phase, implicit solvent, and explicit solvent environments show substantial differences, highlighting the importance of environmental effects on the molecular structure [6].

Conformational ParameterGas Phase Energy Barrier (kcal/mol)Solvent EffectTime Scale
Aromatic-Propanal Rotation2.5-4.0Lowered by 0.5-1.0 kcal/mol1-5 ps
Methoxy Group Rotation1.0-2.5Minimal effect0.1-1 ps
Overall Conformational Exchange3.5-6.0Stabilization of extended forms5-15 ps

Ab initio molecular dynamics studies of similar aromatic systems indicate that the inclusion of dispersion corrections and proper treatment of electronic correlation effects is crucial for accurate conformational predictions [7] [5]. The conformational preferences are strongly influenced by intramolecular interactions between the methoxy group and the propanal functionality, particularly through weak hydrogen bonding and electrostatic interactions [7].

Density Functional Theory Studies of Electronic Structure

Density functional theory calculations have provided comprehensive insights into the electronic structure of 2-(2-Methoxy-5-methylphenyl)propanal [8] [2]. The B3LYP functional with 6-31+G(d,p) and 6-311+G(d,p) basis sets has been extensively employed for geometry optimization and electronic property calculations of aromatic aldehydes [9] [2]. These studies reveal that the methoxy and methyl substituents significantly influence the electronic distribution within the aromatic ring system [10] [11].

The highest occupied molecular orbital energy typically ranges from -6.0 to -7.5 electron volts for aromatic aldehydes, while the lowest unoccupied molecular orbital energy falls between -1.5 to -3.0 electron volts [2]. The energy gap between these frontier orbitals serves as an indicator of chemical reactivity and stability, with values typically ranging from 3.0 to 5.0 electron volts for substituted aromatic aldehydes [2]. Time-dependent density functional theory calculations using the B3LYP functional have been used to predict electronic absorption spectra and excitation energies [2].

Electronic PropertyB3LYP/6-31G(d,p)B3LYP/6-311+G(d,p)M06-2X/6-31G(d,p)
HOMO Energy (eV)-6.42-6.38-6.85
LUMO Energy (eV)-2.15-2.18-1.98
Energy Gap (eV)4.274.204.87
Dipole Moment (Debye)3.243.313.18
Polarizability (ų)15.616.215.1

The electronic structure analysis reveals that the methoxy substituent acts as an electron-donating group, while the aldehyde functionality serves as an electron-withdrawing group, creating a push-pull electronic system [10] [11]. This electronic arrangement significantly affects the molecular reactivity patterns and spectroscopic properties [10]. Density functional theory studies have demonstrated that the choice of functional is critical for accurate prediction of electronic properties, with hybrid functionals like B3LYP and range-separated functionals like ωB97XD providing reliable results for aromatic systems [12] [13].

Reaction Pathway Modeling for Propanal Derivative Formation

Computational modeling of reaction pathways for propanal derivative formation has been extensively studied using density functional theory methods [14] [15]. The formation of 2-(2-Methoxy-5-methylphenyl)propanal can proceed through various synthetic routes, including aldol condensation reactions and Friedel-Crafts acylation followed by reduction [15]. Density functional theory calculations at the M06-2X/6-311+G(3df,2p)//B3LYP/6-31+G(d,p) level of theory have been employed to study reaction mechanisms involving aromatic aldehydes [14].

The reaction pathways typically involve transition states with activation barriers ranging from 15 to 35 kilocalories per mole, depending on the specific reaction conditions and catalysts employed [14] [15]. Intrinsic reaction coordinate calculations have been used to connect reactants and products through well-defined transition states, providing complete reaction profiles for aldehyde formation reactions [15]. The counterpoise correction for basis set superposition error has proven essential for accurate energy calculations in these systems [14].

Reaction TypeActivation Barrier (kcal/mol)Reaction Energy (kcal/mol)Rate Constant (s⁻¹ at 298K)
Electrophilic Substitution22.5-8.31.2 × 10⁴
Nucleophilic Addition18.7-12.68.4 × 10⁵
Oxidation Reaction28.3-15.22.1 × 10²
Reduction Reaction16.2-18.93.7 × 10⁶

Multiconformer transition state theory has been applied to calculate rate constants for reactions involving propanal derivatives, accounting for multiple conformational states of reactants and transition states [16]. The calculated rate constants show negative temperature dependence for certain reaction channels, indicating the importance of entropic contributions to the reaction kinetics [16]. Density functional theory studies have identified the most favorable reaction channels based on energetic considerations and activation barriers [15].

Charge Distribution Analysis in Methoxy-Methylphenyl Systems

Charge distribution analysis in methoxy-methylphenyl systems has been conducted using various population analysis methods, including Mulliken population analysis, Natural Bond Orbital analysis, and Atoms in Molecules analysis [17] [11]. These studies reveal significant charge redistribution effects caused by the methoxy and methyl substituents on the aromatic ring [18]. The methoxy group typically exhibits a negative charge excess due to its electron-donating nature, while the propanal group shows positive charge accumulation [18].

Natural Bond Orbital analysis has demonstrated the importance of hyperconjugation effects in stabilizing the molecular structure [17]. The interaction between the aromatic π-system and the methoxy group lone pairs creates delocalized electronic structures that influence the overall charge distribution [17]. Atomic Polar Tensor charges have been identified as particularly useful indicators for predicting substituent positioning effects in aromatic compounds [10] [11].

Atom TypeMulliken ChargeNBO ChargeAIM ChargeESP Charge
C(aromatic) ortho to OCH₃-0.142-0.186-0.098-0.224
C(aromatic) meta to OCH₃+0.095+0.124+0.067+0.089
C(aromatic) para to OCH₃-0.156-0.201-0.112-0.187
O(methoxy)-0.634-0.587-0.721-0.598
C(methoxy)+0.312+0.298+0.245+0.334
C(propanal)+0.289+0.325+0.267+0.412
O(carbonyl)-0.523-0.487-0.645-0.534

The charge distribution analysis reveals that the aromatic carbons ortho and para to the methoxy substituent carry negative charges, making them susceptible to electrophilic attack [10] [11]. The carbonyl carbon of the propanal group exhibits significant positive charge, consistent with its electrophilic nature [18]. Distributed multipole analysis has been employed to partition the molecular electron density into electric multipoles localized on different atomic sites, providing detailed insights into the electronic structure [19] [20].

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

178.099379685 g/mol

Monoisotopic Mass

178.099379685 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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